(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO2/c1-16-5-2-3-8-22(16)26-23(27)14-11-17-9-12-18(13-10-17)28-15-19-20(24)6-4-7-21(19)25/h2-14H,15H2,1H3,(H,26,27)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZURYGLCKQNKX-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorophenol with 4-bromomethylphenyl ether to form an intermediate, which is then reacted with 2-methylphenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 4-methoxyphenyl substituent (CAS 477870-77-2) donates electron density via its para-methoxy group, contrasting with the electron-withdrawing chloro and fluoro groups in the benzyloxy region .
- Solubility and Bioavailability: The 3-(dimethylamino)propyl substituent (CAS 477870-59-0) introduces a tertiary amine, likely improving aqueous solubility compared to purely aromatic analogs .
Structural Diversity and Pharmacophore Design
- Simplified Backbone : The compound in lacks the benzyloxy-phenyl linker, demonstrating how structural simplification affects molecular weight and polarity .
- Heterocyclic Variations : Compounds in and incorporate morpholine, piperazine, or thiadiazole rings, which are absent in the target compound but commonly used to enhance target affinity or metabolic stability .
Notes
Substituent Impact : Ortho-substituted aryl groups (e.g., 2-methylphenyl) may reduce binding entropy but improve selectivity for sterically constrained targets.
Data Limitations : While structural and synthetic data are available, pharmacological profiles (e.g., IC₅₀ values, receptor targets) for the target compound remain uncharacterized in the provided evidence.
Design Implications : The 2-chloro-6-fluorophenylmethoxy group is a conserved feature across analogs, underscoring its role in electronic modulation or target recognition.
Biological Activity
The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide, often referred to as a synthetic organic molecule, exhibits significant biological activity due to its unique structural characteristics. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of prop-2-enamides and is characterized by the presence of multiple functional groups, including chloro, fluoro, and methoxy moieties. Its molecular formula is , with a molecular weight of approximately 413.85 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : Its structural features allow it to bind selectively to various receptors, potentially altering physiological responses.
- Signal Transduction Modulation : By interacting with signaling pathways, it can affect gene expression and cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly in models resistant to conventional therapies.
- Anti-inflammatory Effects : It has been observed to exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Properties : The compound shows potential antimicrobial effects against various pathogens.
Table 1: Biological Activities of this compound
Case Study 1: Antitumor Efficacy
In a study published in PubMed, the compound was tested on various cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study highlighted its effectiveness against imatinib-resistant gastrointestinal stromal tumors (GISTs), suggesting a promising avenue for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of the compound. In vitro experiments showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Substitution Reaction : Reacting 4-hydroxyphenyl precursors with 2-chloro-6-fluorobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the methoxy group .
- Condensation : Coupling the intermediate with 2-methylaniline using a condensing agent (e.g., EDC/HOBt) in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity (>95%) .
Critical Factors :
- Temperature : Higher temperatures (80–100°C) accelerate substitution but risk side reactions.
- Catalyst : Pd/C (5% w/w) enhances hydrogenation efficiency during intermediate steps .
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but require strict moisture control .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 75–85 | 90 |
| Condensation | EDC/HOBt, THF, RT | 60–70 | 85 |
| Purification | Column chromatography | 50–60 | >95 |
Q. Which analytical techniques confirm structural integrity and purity during synthesis?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR (400 MHz, CDCl₃): Key signals include the enamide proton (δ 6.8–7.2, doublet, J = 15 Hz) and aromatic protons (δ 7.0–7.5) .
- 13C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
Q. What key functional groups influence stability and reactivity?
Methodological Answer:
- Chloro-Fluorophenyl Group : Electron-withdrawing substituents enhance electrophilic aromatic substitution reactivity but reduce solubility .
- Enamide Linkage : Conjugation stabilizes the structure but is prone to hydrolysis under acidic/alkaline conditions .
- Modification Strategies :
- Nucleophilic Substitution : Replace chlorine with amines (e.g., piperidine in DMF at 60°C) .
- Reduction : Hydrogenate the enamide to a saturated amide using Pd/C/H₂ .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions on the 2-chloro-6-fluorophenyl group?
Methodological Answer:
- Electronic Effects : Fluorine’s ortho/para-directing nature competes with chlorine’s meta-directing influence, favoring substitution at the para position to fluorine .
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor less hindered positions .
- DFT Calculations : Predict transition-state energies to rationalize experimental outcomes .
Q. What factors cause yield variability in large-scale synthesis, and how can they be mitigated?
Methodological Answer:
- Scaling Challenges :
- Mixing Efficiency : Use high-shear mixers to ensure homogeneity in viscous solvents .
- Catalyst Deactivation : Replace Pd/C after 3–5 batches to maintain hydrogenation efficiency .
- Purification Bottlenecks : Switch from column chromatography to fractional crystallization for cost-effective scale-up .
Q. Which in vitro models are suitable for evaluating biological activity, and what assay parameters are critical?
Methodological Answer:
- Cell-Based Assays :
- Kinase Inhibition : Use HEK293 cells transfected with target kinases (IC₅₀ determination via luminescence assays) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with 48–72 hr incubation .
- Critical Parameters :
- Solubility : DMSO stock solutions ≤0.1% to avoid solvent toxicity .
- Controls : Include positive (e.g., staurosporine) and vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
